molecular formula C7H5BrN2O B2396739 5-Bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile CAS No. 1126779-29-0

5-Bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Cat. No. B2396739
CAS RN: 1126779-29-0
M. Wt: 213.034
InChI Key: RYKBEVODXFFZTD-UHFFFAOYSA-N
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Description

5-Bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is a chemical compound with the molecular formula C7H6BrNO3 . It is a solid at room temperature .


Synthesis Analysis

The synthesis of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives, which are useful as drug precursors or perspective ligands, involves the reaction of Meldrum’s acid with triethyl orthoformate and aniline .


Molecular Structure Analysis

The molecular structure of this compound includes a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . The InChI code for this compound is 1S/C7H6BrNO3/c1-9-3-4 (8)2-5 (6 (9)10)7 (11)12/h2-3H,1H3, (H,11,12) .


Chemical Reactions Analysis

The compound can undergo various chemical reactions. For example, it can react with active methylene nitriles to afford 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 232.03 . It is a solid at room temperature .

Scientific Research Applications

Synthesis and Applications of 1,4-Dihydropyridines

1,4-Dihydropyridines are significant classes of nitrogen-containing heterocyclic compounds, with the dihydropyridine (DHP) ring being a common skeleton in many drugs. They are utilized in synthetic organic chemistry and have found applications in biological contexts. Recent methodologies for the synthesis of 1,4-DHPs often employ Hantzsch Condensation, indicating the efficiency of atom economy reactions in producing these compounds. The applications of DHPs in creating more biologically active compounds by comparing their SAR activity suggest a route for further exploration in drug development and synthetic chemistry (Sohal, 2021).

Biological Activities of Heterocyclic Compounds

Heterocyclic compounds like 5-oxo-imidazolones and 1,3,4-oxadiazoles showcase a wide range of biological potencies. These compounds serve as important pharmacophores in drug discovery, underscoring the therapeutic value of heterocycles in the development of new medications. The versatility of enaminoketones and enaminonitriles in synthesizing various heterocycles, such as pyridine, pyrimidine, and pyrrole derivatives, highlights the potential for compounds like 5-Bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile in medicinal chemistry (Yellasubbaiah et al., 2021); (Verma et al., 2019).

Safety and Hazards

The compound is associated with certain hazards. The hazard statements for this compound include H302-H312-H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and others .

properties

IUPAC Name

5-bromo-1-methyl-2-oxopyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O/c1-10-4-6(8)2-5(3-9)7(10)11/h2,4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYKBEVODXFFZTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C(C1=O)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1126779-29-0
Record name 5-bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
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